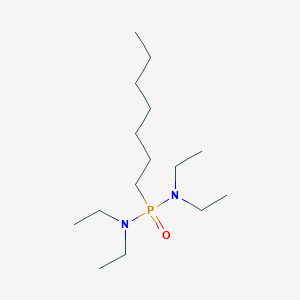![molecular formula C24H20N6O2 B14663926 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one CAS No. 42759-79-5](/img/structure/B14663926.png)
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexanone core with hydroxy and azidophenyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the azidophenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one involves its ability to interact with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The hydroxy group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis[3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
- 2,6-Bis[3-(4-aminophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
Uniqueness
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is unique due to the presence of azido groups, which confer distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds with different substituents, such as nitro or amino groups, which have different chemical properties and applications.
Propriétés
Numéro CAS |
42759-79-5 |
|---|---|
Formule moléculaire |
C24H20N6O2 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2,6-bis[3-(4-azidophenyl)prop-2-enylidene]-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C24H20N6O2/c25-29-27-21-11-7-17(8-12-21)3-1-5-19-15-23(31)16-20(24(19)32)6-2-4-18-9-13-22(14-10-18)28-30-26/h1-14,23,31H,15-16H2 |
Clé InChI |
BYMUMWGOSWFYAV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=CC=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC=CC3=CC=C(C=C3)N=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
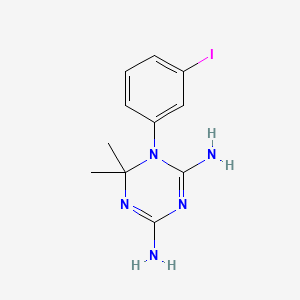
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
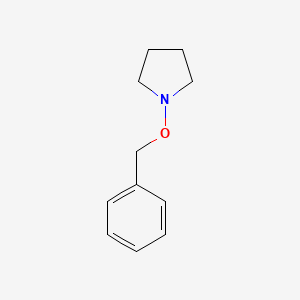
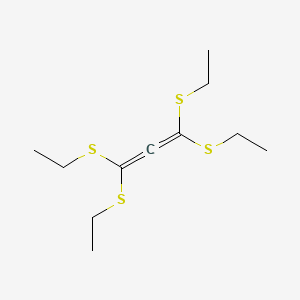
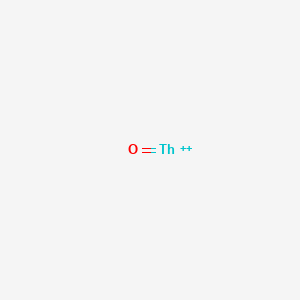
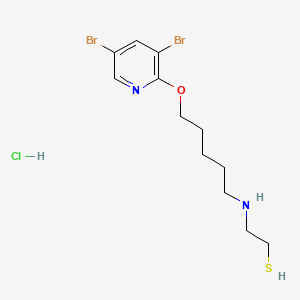
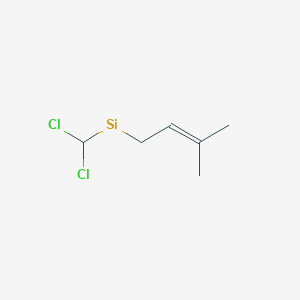
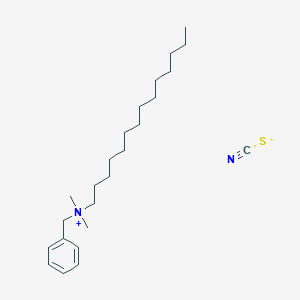



![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
